molecular formula C10H9ClF3NO2S B2376746 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 757221-31-1

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B2376746
CAS RN: 757221-31-1
M. Wt: 299.69
InChI Key: UIKBKUPQBTUDIB-UHFFFAOYSA-N
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Description

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide, also known as CPBS, is a sulfonamide compound that has been used extensively in scientific research for its potential therapeutic applications. CPBS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future drug development.

Mechanism of Action

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide works by inhibiting the activity of certain enzymes and proteins, including histone deacetylases (HDACs) and nuclear factor kappa B (NF-κB). These proteins play important roles in regulating gene expression and inflammation, and their inhibition can lead to a reduction in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest, and reduction in inflammation. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these molecules. However, this compound can also have off-target effects, which may limit its usefulness in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may make it less accessible for some researchers.

Future Directions

There are several potential future directions for research involving 2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas, such as neuroprotection and immune modulation. Finally, the development of more efficient and accessible synthesis methods for this compound could help to facilitate further research in this area.

Synthesis Methods

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide can be synthesized through a multistep process involving the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with propargyl alcohol, followed by the addition of sodium hydride and propargyl bromide. The resulting product is then purified through column chromatography to obtain the final this compound compound.

Scientific Research Applications

2-chloro-N-(prop-2-en-1-yl)-5-(trifluoromethyl)benzene-1-sulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these processes, making it a promising candidate for drug development.

properties

IUPAC Name

2-chloro-N-prop-2-enyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c1-2-5-15-18(16,17)9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6,15H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKBKUPQBTUDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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